molecular formula C10H14N2O3S B2515056 N,N-dimethyl-4-(methylsulfamoyl)benzamide CAS No. 1324101-53-2

N,N-dimethyl-4-(methylsulfamoyl)benzamide

Cat. No. B2515056
CAS RN: 1324101-53-2
M. Wt: 242.29
InChI Key: RBSQSYIDIDVWHU-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(methylsulfamoyl)benzamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide derivatives. It is a histone deacetylase inhibitor that has been extensively studied for its potential use in cancer treatment. MS-275 has been shown to have promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the antimicrobial efficacy of compounds related to N,N-dimethyl-4-(methylsulfamoyl)benzamide. A study by Ghorab et al. (2017) synthesized a new series of derivatives carrying the sulfonamide moiety, showing significant antibacterial and antifungal activities. These compounds displayed higher activity compared to reference drugs against a range of Gram-positive, Gram-negative bacteria, and fungi, highlighting their potential as effective antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Enzyme Inhibition

Sulfonamides, including derivatives of this compound, have been explored for their ability to inhibit carbonic anhydrase (CA), an enzyme critical in many physiological processes. Supuran, Maresca, Gregáň, & Remko (2013) studied aromatic sulfonamide inhibitors showing potent inhibition of various CA isoenzymes, presenting a promising approach for therapeutic interventions in conditions related to aberrant CA activity (Supuran, Maresca, Gregáň, & Remko, 2013).

Membrane Technology

The compound's derivatives have applications in enhancing the performance of reverse osmosis (RO) membranes, crucial for water purification. Kwak, Jung, & Kim (2001) investigated the impact of dimethyl sulfoxide (DMSO), related to this compound, on the morphological and molecular characteristics of aromatic polyamide thin films. Their findings suggest that incorporating DMSO can significantly improve water permeability without compromising salt rejection, offering insights into designing more efficient RO membranes (Kwak, Jung, & Kim, 2001).

Solar Cells Improvement

In the field of renewable energy, derivatives of this compound have been used to optimize the morphology of solar cells. Chu et al. (2011) highlighted how the controlled addition of dimethyl sulfoxide or dimethyl formamide can fine-tune the morphology of bulk heterojunction solar cells, leading to improved photovoltaic performance. This research underscores the potential of such compounds in enhancing renewable energy technologies (Chu et al., 2011).

Agricultural Applications

On the agricultural front, Campos et al. (2015) investigated polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole, two fungicides. While not directly related to this compound, this study illustrates the broader potential of chemical derivatives in agricultural applications, offering new strategies for plant disease prevention and treatment with reduced environmental impact (Campos et al., 2015).

Safety and Hazards

“N,N-dimethyl-4-(methylsulfamoyl)benzamide” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to use personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

N,N-dimethyl-4-(methylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-11-16(14,15)9-6-4-8(5-7-9)10(13)12(2)3/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSQSYIDIDVWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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